molecular formula C8H8ClN5 B2802997 N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine CAS No. 37627-92-2

N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B2802997
CAS No.: 37627-92-2
M. Wt: 209.64
InChI Key: RPFUCBPCSIJVSM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c9-5-2-1-3-6(4-5)11-8-12-7(10)13-14-8/h1-4H,(H4,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFUCBPCSIJVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323924
Record name 3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

37627-92-2
Record name 3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N3-(3-chlorophenyl)-4H-1,2,4-triazole-3,5-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 3-chlorophenylhydrazine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N3-(3-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
  • CAS Number : 37627-92-2
  • Molecular Formula : C₈H₈ClN₅
  • Molecular Weight : 209.64 g/mol
  • Purity : ≥95% (laboratory grade) .

Structural Features: The compound consists of a 1,2,4-triazole core substituted at the N3 position with a 3-chlorophenyl group and at the N5 position with an amino group. The chlorine atom at the meta position on the phenyl ring introduces steric and electronic effects, influencing solubility, reactivity, and biological interactions .

Applications :
1,2,4-Triazole-3,5-diamine derivatives are recognized as potent inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic enzyme implicated in cancer and hemoglobin disorders . The 3-chlorophenyl substitution may enhance target binding due to its electron-withdrawing nature and moderate lipophilicity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound 3-Cl-phenyl 209.64 Not reported Moderate lipophilicity; potential LSD1 inhibition .
N3-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine 4-Cl-phenyl 209.64 Not reported Higher crystallinity (stored at 2–8°C); positional isomer may alter target binding .
N3-(4-Fluorophenyl)-1H-1,2,4-triazole-3,5-diamine 4-F-phenyl 194.20 216–218 Reduced steric hindrance; fluorine enhances metabolic stability .
N3-(p-Tolyl)-1H-1,2,4-triazole-3,5-diamine 4-CH₃-phenyl 175.21 185–187 Increased hydrophobicity; methyl group may improve membrane permeability .
N3-(3,4-Dimethylphenyl)-1H-1,2,4-triazole-3,5-diamine 3,4-(CH₃)₂-phenyl 203.25 Not reported Bulky substituents may hinder enzyme binding but enhance selectivity .
N3-(4-Nitrophenyl)-1H-1,2,4-triazole-3,5-diamine 4-NO₂-phenyl 220.20 Not reported Strong electron-withdrawing effects; may increase reactivity or toxicity .
N3-(3,5-Dichlorophenyl)-1H-1,2,4-triazole-3,5-diamine 3,5-Cl₂-phenyl 244.09 Not reported Enhanced binding affinity (dual Cl substitution) but potential cytotoxicity .
Key Comparisons :

Substituent Position and Activity: Chlorine Position: The 3-chlorophenyl isomer (target compound) differs from the 4-chlorophenyl analog (CAS 16691-46-6) in the halogen’s placement. Positional isomers often exhibit distinct biological activities due to altered steric interactions with enzyme active sites . Fluorine vs. Fluorine’s smaller size and electronegativity may enhance metabolic stability compared to chlorine .

Electronic Effects: Electron-Withdrawing Groups (EWGs): The 4-nitrophenyl derivative (CAS 100786213) introduces a strong EWG (-NO₂), which may increase reactivity in nucleophilic environments but could also elevate toxicity .

Biological Activity: LSD1 Inhibition: N3-(2-chloro-6-phenoxybenzyl)-1H-1,2,4-triazole-3,5-diamine (compound 6 in ) demonstrates reversible LSD1 inhibition with IC₅₀ values in the nanomolar range. The 3-chlorophenyl analog likely shares this mechanism but may exhibit variable potency due to substituent effects . Antitumor Potential: Bemcentinibum (), a structurally complex triazole-diamine derivative, highlights the scaffold’s versatility in targeting tyrosine kinases. Simpler derivatives like the 3-chlorophenyl compound may lack this breadth but retain epigenetic activity .

Synthetic Accessibility :

  • Microwave-assisted synthesis () is a common method for triazole-diamines, offering rapid reaction times and high yields. Substituents like nitro or bromo groups () may require harsher conditions or protective groups due to their reactivity.

Stability and Storage :

  • The 3-chlorophenyl derivative is stable at room temperature, whereas the 4-chloro isomer requires refrigeration (2–8°C), suggesting differences in hygroscopicity or thermal stability .

Biological Activity

N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. The presence of a 3-chlorophenyl group contributes to its unique biological properties. This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

PropertyValue
IUPAC Name3-N-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine
Molecular FormulaC8H8ClN5
CAS Number37627-92-2
Molecular Weight199.63 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance, in a study assessing the efficacy of triazole derivatives, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several triazole derivatives against common pathogens. This compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin and tetracycline. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored extensively. In vitro studies involving peripheral blood mononuclear cells (PBMC) demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Cytokine Inhibition

In an investigation focusing on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS), this compound was shown to inhibit TNF-α production by approximately 44–60% at varying concentrations. This suggests a promising therapeutic potential for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in fungal ergosterol synthesis, thereby exerting antifungal effects. Additionally, its anti-inflammatory action may stem from modulating cytokine signaling pathways.

Summary of Key Studies

Study FocusFindings
Antimicrobial ActivityEffective against various bacterial strains; MIC comparable to standard antibiotics .
Anti-inflammatory EffectsReduced TNF-α and IL-6 production in PBMC cultures .
Mechanism InsightsInhibits ergosterol synthesis; modulates cytokine pathways .

Comparative Analysis with Other Triazoles

In comparative studies with other triazole derivatives:

  • This compound exhibited superior anti-inflammatory properties compared to structurally similar compounds.
  • The presence of the chlorophenyl group was crucial for enhancing both antimicrobial and anti-inflammatory activities.

Q & A

Basic: What synthetic methodologies are typically employed for preparing N3-(3-chlorophenyl)-1H-1,2,4-triazole-3,5-diamine, and how can experimental parameters be optimized?

The synthesis of N3-aryl triazole-diamines generally involves cyclization of hydrazine derivatives with carbonyl-containing precursors under basic conditions. For example:

  • Procedure B (used for analogous compounds like N3-(4-fluorophenyl) and N3-(p-tolyl) derivatives): Reacting substituted phenylhydrazines with cyanoguanidine or thiourea derivatives in ethanol under reflux with sodium ethoxide as a base, achieving yields of 83–92% .
  • Optimization strategies :
    • Temperature control : Elevated temperatures (reflux) improve reaction rates but may require trade-offs in selectivity.
    • Catalyst use : Sodium ethoxide enhances deprotonation and cyclization efficiency .
    • Precursor purity : Ensuring anhydrous conditions and stoichiometric ratios minimizes side reactions .
      Industrial-scale synthesis may employ continuous flow reactors to enhance reproducibility and reduce reaction times .

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Key techniques include:

  • ¹H NMR spectroscopy : Amine protons (NH) typically resonate at δ 5.8–11.1 ppm in DMSO-d₆, while aromatic protons appear between δ 6.9–7.5 ppm .
  • Mass spectrometry (ESI) : Molecular ion peaks ([M+1]⁺) in the range of 194–225 m/z confirm molecular weight .
  • X-ray crystallography : Resolves dihedral angles (e.g., 54.8° between triazole and phenyl planes) and hydrogen-bonding networks critical for stability .
  • Melting point analysis : Sharp melting points (e.g., 185–218°C for analogous compounds) indicate purity .

Advanced: How do structural modifications at the N3-aryl position influence the biological activity profile of 1,2,4-triazole-3,5-diamine derivatives?

The electronic and steric properties of the aryl substituent significantly modulate activity:

  • Electron-withdrawing groups (e.g., 3-chlorophenyl): Enhance hydrogen-bonding capacity and enzyme inhibition by increasing electrophilicity .
  • Electron-donating groups (e.g., p-tolyl): May improve solubility but reduce target affinity due to decreased polarity .
    Comparative studies on N3-(4-chlorobenzyl) (IC₅₀ = 0.8 µM) versus N3-(4-methylbenzyl) (IC₅₀ = 2.3 µM) derivatives highlight the importance of halogen interactions in kinase inhibition .

Advanced: What mechanistic insights explain the biological activity of N3-aryl triazole-diamines in enzyme inhibition studies?

The triazole ring acts as a hydrogen-bond acceptor/donor, while the aryl group facilitates π-π stacking with hydrophobic enzyme pockets. For example:

  • Tyrosine kinase inhibition : The 3-chlorophenyl moiety binds to ATP-binding pockets via halogen bonds, while the triazole NH groups coordinate with catalytic lysine residues .
  • Metal coordination : Triazole nitrogen atoms chelate metal ions (e.g., Mg²⁺) in metalloenzymes, disrupting active-site geometry .

Advanced: How can computational chemistry approaches predict the binding modes of this compound with biological targets?

  • Molecular docking : Uses X-ray crystal structures (e.g., PDB entries) to simulate ligand-receptor interactions. For instance, the dihedral angle of 54.8° observed in crystallography aligns with docking poses favoring planar binding to kinase domains.
  • Density Functional Theory (DFT) : Calculates charge distribution to identify reactive sites (e.g., electrophilic C3 of the triazole ring) .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes under physiological conditions .

Advanced: What strategies resolve contradictions between reported physicochemical properties of triazole-diamine derivatives?

Discrepancies in melting points or solubility often arise from:

  • Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic forms) alters melting behavior. Recrystallization in polar solvents (e.g., methanol/water) can isolate thermodynamically stable forms .
  • Impurity profiles : HPLC or LC-MS identifies byproducts (e.g., unreacted precursors), guiding purification via column chromatography .
  • Hygroscopicity : Moisture absorption (noted in ) affects solubility; storage under inert atmosphere (N₂) mitigates this.

Advanced: What are key considerations in designing in vivo studies to evaluate the pharmacokinetics of this compound?

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or lipid-based formulations to overcome low aqueous solubility .
  • Metabolic stability : Monitor CYP450-mediated oxidation via liver microsome assays; halogenated aryl groups generally resist metabolism .
  • Bioavailability : Intraperitoneal administration in rodent models ensures consistent absorption, while plasma protein binding assays quantify free drug fractions .

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